molecular formula C12H11N3O3 B3032184 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 121282-82-4

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B3032184
CAS No.: 121282-82-4
M. Wt: 245.23
InChI Key: QFKQBPWFTDLFDP-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one ( 121282-82-4) is a high-purity synthetic compound of significant interest in oncology and medicinal chemistry research. This pyridazino[4,5-b]indole derivative has been identified as a promising scaffold for the development of targeted cancer therapies. Recent studies highlight its potential as a potent cytotoxic agent and phosphatidylinositol 3-kinase (PI3K) inhibitor, a key signaling pathway influencing cell growth, survival, and metabolism in cancers . Research demonstrates that hydrazide-based derivatives of this core structure exhibit promising, potent, and significant cytotoxic activity against the MCF-7 breast cancer cell line, with one study reporting an IC50 value of 4.25 μM, outperforming the standard drug 5-FU . The proposed mechanism of action for these active compounds involves the up-regulation of pro-apoptotic genes and concurrent inhibition of anti-apoptotic and PI3K/AKT/mTOR signaling pathways, as confirmed through RT-PCR analysis and in silico studies . Furthermore, in vivo analysis indicates potent anti-cancer activity through the prolongation of survival parameters and inhibition of ascitic fluid parameters in animal models . Beyond its application in breast cancer research, the pyridazino[4,5-b]indol-4-one scaffold is also recognized for its inhibitory activity against other kinases, such as DYRK1A, and has been explored in various other pharmacological contexts . This product is provided as a dry powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

7,8-dimethoxy-3,5-dihydropyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-9-3-6-7-5-13-15-12(16)11(7)14-8(6)4-10(9)18-2/h3-5,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKQBPWFTDLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196107
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121282-82-4
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121282-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-7,8-dimethoxy-4H-pyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under specific conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuroprotective Effects

Preliminary studies have indicated that this compound may exhibit significant neuroprotective effects. It is suggested to interact with various molecular targets involved in neurological pathways. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions.

Anticancer Potential

Research has also pointed towards the anticancer properties of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. Its structural similarity to known anticancer agents suggests it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Further investigation is warranted to elucidate its efficacy against various cancer types.

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical development. Its potential applications include:

  • Alzheimer's Disease Treatment : Through AChE inhibition.
  • Cancer Therapy : As a possible chemotherapeutic agent.
  • Antidepressant Activity : Initial findings suggest it may influence serotonin pathways.

Case Study 1: Neuroprotective Mechanism

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in memory retention and cognitive function compared to control groups. The mechanism was attributed to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines. Specifically, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways. These findings highlight the need for further exploration into its potential as an adjunct therapy in cancer treatment regimens.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, motility, survival, and metabolism . This inhibition can lead to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one and structurally related pyridazinoindoles is presented below:

Compound Substituents Key Activities Mechanism/Target References
7,8-Dimethoxy derivative 7,8-OCH₃ Underexplored in literature; hypothesized anticancer/kinase inhibition Potential PI3K/EGFR modulation (inferred)
SSR180575 Unspecified alkyl/aryl groups Neuroprotective agent TSPO/PBR receptor agonist (high nanomolar Kᵢ)
ZFD-10 Hydrazide group Anti-Zika virus (ZIKV) activity ZIKV NS5 RdRp inhibition
Sarhan et al. derivative Hydrazide + alkyl chains Anti-breast cancer (MCF-7 cells, IC₅₀ = 2.1 µM) PI3K inhibition
Alkylsulfanyl derivatives S-alkyl groups Multitarget anticancer (EGFR, PI3K, AKT inhibition; HepG2 IC₅₀ = 4.8 µM) EGFR/PI3K-AKT pathway blockade
PKM2 activators Methyl/benzyl groups Apoptosis induction in cancer cells Pyruvate kinase M2 (PKM2) activation

Key Observations:

Structural Flexibility : Alkylation, methoxylation, and hydrazide functionalization significantly modulate target selectivity and potency. For example, hydrazide-containing derivatives (e.g., Sarhan et al.) exhibit strong PI3K inhibition, while SSR180575’s neuroprotection is linked to its TSPO binding .

Toxicity Profile: Many derivatives (e.g., Sarhan et al.’s compounds) show low toxicity against normal cells (e.g., GMSC, IC₅₀ > 100 µM), suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR) Insights

  • Hydrazide Functionalization : Derivatives with hydrazide moieties (e.g., Sarhan et al.’s compounds) demonstrate enhanced hydrogen-bonding interactions with kinase ATP-binding pockets, correlating with improved anticancer activity .
  • Alkylation: Dialkylated derivatives (e.g., 3,5-dipentyl analogs) exhibit higher potency than monoalkylated ones, likely due to increased lipophilicity and membrane permeability .
  • Thiocarbonyl vs.

Biological Activity

7,8-Dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with significant potential in medicinal chemistry. This compound is part of the pyridazinoindole family, which is known for various biological activities including anticancer, neuroprotective, and antimicrobial effects. The unique arrangement of methoxy groups and its structural configuration contribute to its pharmacological properties.

The molecular formula of this compound is C13H13N3O3. The synthesis typically involves multi-step organic reactions, including alkylation and hydrazinolysis processes. The following table summarizes the synthesis methods and yields:

StepReaction TypeYield (%)
1Alkylation with amyl bromide75%
2Hydrazinolysis of estersVariable
3Final crystallization60%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been identified as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cancer cell survival and proliferation. In vitro studies show significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values of approximately 4.25 μM compared to standard treatments like 5-fluorouracil (IC50 = 6.98 μM) .

Mechanism of Action:
The mechanism involves the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes through the inhibition of the PI3K/AKT/mTOR signaling pathway. This dual action promotes apoptosis in cancer cells while sparing normal cells .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition could enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions .

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the efficacy of this compound on MCF-7 cell line.
    • Method : Cells treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability at concentrations above 4 μM; induction of apoptosis confirmed through RT-PCR analysis.
  • Neuroprotection Study :
    • Objective : Assess the impact on AChE activity.
    • Method : In vitro assays measuring enzyme activity before and after treatment.
    • Results : Notable inhibition of AChE activity observed, suggesting potential benefits for cognitive enhancement.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

Compound NameIC50 (μM) against MCF-7AChE Inhibition (%)
This compound4.2560%
7-Chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole8.50Not reported
3-(3-Bromobenzyl)-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one9.00Not reported

Q & A

Q. What are the established synthetic routes for 7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one?

The compound is typically synthesized via hydrazinolysis of indole-carboxylate precursors. A common method involves refluxing ethyl 3-formyl-1H-indole-2-carboxylate derivatives with hydrazine hydrate in ethanol, yielding the pyridazinoindole core . For 7,8-dimethoxy derivatives, methoxy-substituted indole precursors are used, with hydrazine acting as a nucleophile to form the pyridazine ring. Alternative one-pot reactions involve N-alkylation followed by hydrazine-mediated cyclization, achieving yields up to 75% .

Q. How is structural characterization performed for this compound?

Key characterization techniques include:

  • 1H/13C NMR : Signals for methoxy groups (δ ~3.8–4.0 ppm for 1H; ~55–60 ppm for 13C) and aromatic protons (δ ~7.3–8.7 ppm) confirm substitution patterns .
  • Melting Point Analysis : Observed mp ranges (e.g., 322–323°C) are compared to literature values to assess purity .
  • CHN Elemental Analysis : Validates empirical formulas (e.g., C12H13N5O2) with <0.3% deviation .

Q. What are the critical reaction conditions for hydrazinolysis in synthesis?

Hydrazinolysis requires reflux in ethanol (3–5 hours) with a 2:1 molar ratio of hydrazine hydrate to indole precursor. Prolonged heating may degrade the product, while insufficient reaction time reduces yield. Recrystallization from ethanol or DMF/EtOH mixtures improves purity .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylated derivatives (e.g., 5-pentyl or 5-allyl substituents)?

Alkylation efficiency depends on:

  • Nucleophile Accessibility : Use bulky alkyl halides (e.g., benzyl bromide) with strong bases (KOtBu) in DMF to enhance N-alkylation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yields for sterically hindered derivatives .
  • Protecting Groups : Boc-protected intermediates prevent side reactions during multi-step syntheses .

Q. How to address discrepancies in melting points or spectral data between synthesized batches?

  • Tautomeric Equilibria : The compound may exist as 3,5-dihydro-4H or 2,5-dihydro-1H tautomers, altering spectral profiles. Use variable-temperature NMR to identify tautomerism .
  • Solvent Traces : Residual DMF or ethanol in recrystallized products can depress melting points. Dry under high vacuum (0.1 mmHg, 24 hours) .
  • Impurity Profiling : LC-MS or TLC (silica gel, CH2Cl2/MeOH 9:1) detects byproducts like unreacted hydrazine or hydrolyzed esters .

Q. What strategies are effective for designing derivatives targeting phosphoinositide 3-kinase (PI3K) or TSPO receptors?

  • Bioisosteric Replacement : Replace the pyridazine ring with aza-carboline scaffolds to mimic β-carboline interactions with PI3K .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance binding to TSPO, as seen in SSR180575 derivatives .
  • Radiolabeling : Incorporate 18F isotopes via fluoropyridinyl substituents for PET imaging applications .

Methodological Guidance for Experimental Design

  • Handling Air-Sensitive Intermediates : Perform alkylations under inert gas (N2/Ar) to prevent oxidation of hydrazine or indole intermediates .
  • Scale-Up Challenges : Pilot reactions at >5 mmol scale often require slower addition of hydrazine hydrate to control exothermicity .
  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare to computational models (DFT calculations for expected chemical shifts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

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